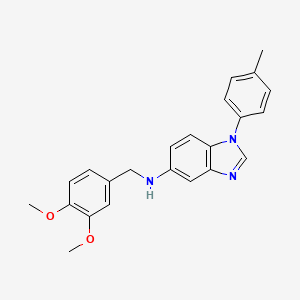![molecular formula C11H11Cl2NO2 B4999591 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene, also known as MK-801 or dizocilpine, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
作用机制
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel and blocking the flow of calcium ions, this compound prevents the activation of downstream signaling pathways and disrupts normal neuronal function.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by this compound has been shown to produce a wide range of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), which is a key process underlying learning and memory, as well as the induction of apoptosis and oxidative stress in neurons. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
One advantage of using 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene in lab experiments is its high potency and specificity for the NMDA receptor, which allows for precise manipulation of neuronal activity. However, its non-competitive mechanism of action can also make it difficult to interpret results, as it may produce complex and unpredictable effects on neuronal function. In addition, the long-lasting effects of this compound can make it difficult to study short-term changes in neuronal activity.
未来方向
There are several potential future directions for research on 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene and its effects on the nervous system. One area of interest is the role of NMDA receptors in neurodegenerative diseases, and whether this compound or other NMDA receptor antagonists could be used as potential therapies. Another area of interest is the development of more specific and selective NMDA receptor antagonists, which could help to overcome some of the limitations of this compound and other non-competitive antagonists. Finally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior, particularly in the context of developmental and aging-related changes in the nervous system.
合成方法
The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene involves several steps, starting with the reaction of 4-methyl-2-nitrobenzaldehyde with cyclopropanecarbonyl chloride to form 1-(2,2-dichlorocyclopropyl)-4-methyl-2-nitrobenzene. This compound is then reacted with formaldehyde and sodium cyanoborohydride to yield the final product, this compound.
科学研究应用
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the mechanisms underlying learning and memory, as well as the development and plasticity of the nervous system.
属性
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-7-2-3-8(10(4-7)14(15)16)5-9-6-11(9,12)13/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKUBJIEUFUNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CC2(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)

![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methoxybenzamide](/img/structure/B4999579.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B4999603.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)
![1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)